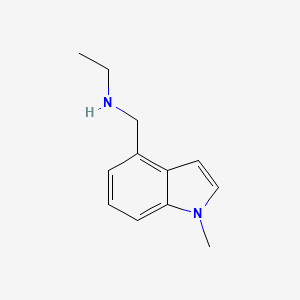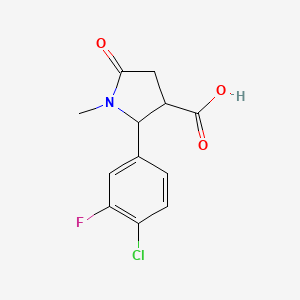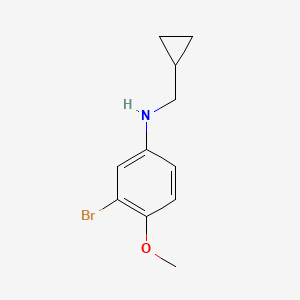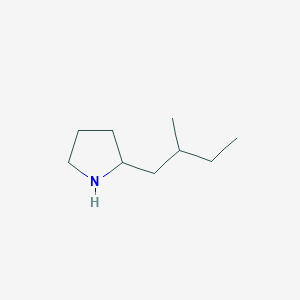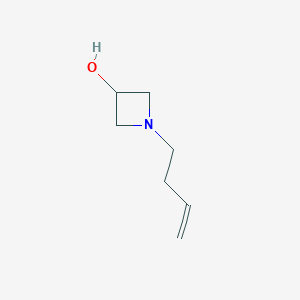
1-But-3-enylazetidin-3-ol
Übersicht
Beschreibung
1-But-3-enylazetidin-3-ol is a unique organic compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-But-3-enylazetidin-3-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-butenylamine with epichlorohydrin in the presence of a base can yield this compound. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst like sodium hydroxide, with the reaction mixture being stirred at room temperature for several hours.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-But-3-enylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated azetidines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Saturated azetidines.
Substitution: Halogenated azetidines.
Wissenschaftliche Forschungsanwendungen
1-But-3-enylazetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-But-3-enylazetidin-3-ol involves its interaction with specific molecular targets, leading to various biological effects. The compound’s hydroxyl group can form hydrogen bonds with target proteins, affecting their function. Additionally, the azetidine ring’s strain can facilitate ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Azetidine: A simpler analog with a four-membered nitrogen-containing ring but lacking the butenyl side chain.
Pyrrolidine: A five-membered nitrogen-containing ring with similar reactivity but different ring strain properties.
Piperidine: A six-membered nitrogen-containing ring, more stable and less reactive compared to azetidines.
Uniqueness: 1-But-3-enylazetidin-3-ol is unique due to its combination of a strained azetidine ring and a reactive butenyl side chain, which imparts distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Eigenschaften
IUPAC Name |
1-but-3-enylazetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-3-4-8-5-7(9)6-8/h2,7,9H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCUYYHFCCRHLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


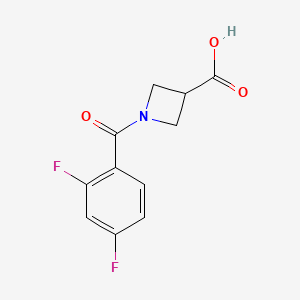
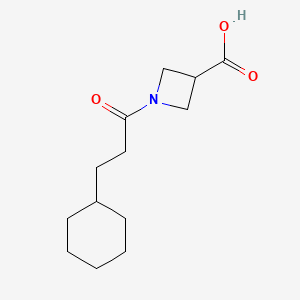
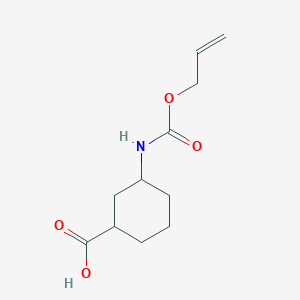
![[3-(Furan-3-yl)phenyl]methanamine](/img/structure/B1469209.png)

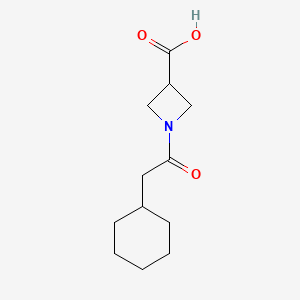
![1-[(Propylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469215.png)
![1-[(2-Chlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469216.png)
